molecular formula C43H36F2N6O6 B12399860 Antitumor agent-59

Antitumor agent-59

Cat. No.: B12399860
M. Wt: 770.8 g/mol
InChI Key: SEGHRBDHWNUBHD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of antitumor agent-59 involves multiple steps. One of the synthetic routes includes the reaction of commercially available starting materials under specific conditions to yield the desired compound. For instance, compound 9 reacts with thiourea at 140°C for 8 hours to obtain an intermediate, which is further processed to produce this compound . Industrial production methods focus on optimizing these reactions to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Antitumor agent-59 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity.

Scientific Research Applications

Antitumor agent-59 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of antitumor agent-59 involves multiple pathways. It induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases, which are enzymes that play a crucial role in programmed cell death . Additionally, it arrests the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating . The molecular targets of this compound include various proteins and enzymes involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Antitumor agent-59 is unique in its ability to induce apoptosis and arrest the cell cycle at the G2/M phase. Similar compounds include:

Compared to these compounds, this compound has shown a unique mechanism of action and a distinct profile of biological activity, making it a valuable addition to the arsenal of antitumor agents.

Biological Activity

Antitumor Agent-59 (AA-59) is a synthetic compound that has shown promising biological activity against various cancer types. This article provides a comprehensive overview of its mechanisms of action, efficacy in preclinical studies, and potential clinical applications, supported by data tables and relevant case studies.

AA-59 operates through multiple mechanisms to exert its antitumor effects:

  • Induction of Apoptosis : AA-59 has been shown to induce apoptosis in cancer cells. In vitro studies demonstrated that AA-59 activates caspases, which are crucial for the apoptotic pathway, leading to programmed cell death in cancerous cells .
  • Cell Cycle Arrest : The compound effectively arrests the cell cycle at the G2/M phase. This was evidenced by flow cytometry analysis, where treated cancer cells exhibited a significant increase in G2/M phase population compared to control groups .
  • Inhibition of Tumor Growth : In xenograft models, AA-59 significantly inhibited tumor growth. For instance, in the A2780 ovarian cancer model, AA-59 administration resulted in a tumor volume reduction of approximately 77% compared to untreated controls .

Efficacy Data

The following table summarizes the IC50 values and tumor growth inhibition percentages observed in various cancer cell lines treated with AA-59.

Cancer Cell Line IC50 (µM) Tumor Growth Inhibition (%)
HCT-1160.05 – 125.4077
MDA-MB-2310.0390.6
HT-290.3480
A27800.0377

Study 1: Efficacy in Ovarian Cancer

In a study conducted on A2780 ovarian cancer xenografts, AA-59 was administered at a dosage of 30 mg/kg every other day for three weeks. The results indicated a significant reduction in tumor size and weight compared to control groups, confirming its potential as an effective treatment option for ovarian cancer .

Study 2: Breast Cancer Model

In another study involving MDA-MB-231 breast cancer cells, AA-59 demonstrated a remarkable ability to inhibit tumor growth by 90.6% when administered intraperitoneally at a dose of 30 mg/kg every other day for 20 days. The absence of significant weight loss in the test subjects further supports its safety profile .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have indicated that AA-59 exhibits favorable absorption and distribution characteristics. After intravenous administration, peak plasma concentrations were observed within one hour, with a half-life suggesting prolonged systemic exposure conducive to therapeutic effects . Toxicity assessments revealed no significant hepatotoxicity or nephrotoxicity at therapeutic doses, indicating a promising safety profile for further clinical development .

Properties

Molecular Formula

C43H36F2N6O6

Molecular Weight

770.8 g/mol

IUPAC Name

bis(17-fluoro-21-methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-7-yl) pentanedioate

InChI

InChI=1S/C43H36F2N6O6/c1-48-34-12-6-22(44)18-30(34)42(54)50-16-14-26-28-20-24(8-10-32(28)46-38(26)40(48)50)56-36(52)4-3-5-37(53)57-25-9-11-33-29(21-25)27-15-17-51-41(39(27)47-33)49(2)35-13-7-23(45)19-31(35)43(51)55/h6-13,18-21,40-41,46-47H,3-5,14-17H2,1-2H3

InChI Key

SEGHRBDHWNUBHD-UHFFFAOYSA-N

Canonical SMILES

CN1C2C3=C(CCN2C(=O)C4=C1C=CC(=C4)F)C5=C(N3)C=CC(=C5)OC(=O)CCCC(=O)OC6=CC7=C(C=C6)NC8=C7CCN9C8N(C1=C(C9=O)C=C(C=C1)F)C

Origin of Product

United States

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